molecular formula C18H16O6 B2367493 Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-43-1

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2367493
CAS No.: 300557-43-1
M. Wt: 328.32
InChI Key: XUTJAKJBFJPXPM-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound. It contains a total of 43 bonds, including 26 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 2 double bonds, and 15 aromatic bonds. The structure also includes 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 2 aromatic esters, 1 Pyrrole, and 1 Furane .


Synthesis Analysis

The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(pyridin-2-yl)furan-2-carboxamide. This compound is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes two ester groups (aromatic), one Pyrrole, and one Furane .

Scientific Research Applications

  • Synthesis and Reactivity in Organic Chemistry : Research has explored the synthesis and reactivity of furan and benzofuran derivatives. For instance, studies have shown the synthesis of new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates through decyclization reactions and their analgesic activity, highlighting the compound's relevance in developing new pharmaceuticals (Igidov et al., 2022).

  • Catalytic Reactions and Compound Formation : Studies have demonstrated the catalytic synthesis of complex molecules involving furan derivatives. For instance, the formation of cis-3a,8b-dihydrofuro[3,2-b]benzofuran-2(3H)-ones through reactions with 1,4-benzoquinones, showcasing the role of these compounds in facilitating diverse chemical reactions (Brimble et al., 1989).

  • Antioxidant and Antimicrobial Properties : There's a growing interest in the potential of furan/benzofuran derivatives in pharmacology. For example, a study on novel furan/benzofuran C-2 coupled quinoline hybrids has revealed their significant antioxidant and antimicrobial properties, suggesting their potential in developing new therapeutic agents (Rajpurohit et al., 2017).

  • Synthesis of Complex Organic Structures : Research has also focused on synthesizing complex organic structures using furan derivatives. An example is the synthesis of dihydrobenzo[b]furans, which are structurally significant in numerous biologically active natural products (Fischer et al., 2011).

  • Electrophilic Substitution Reactions : Studies have investigated the reactivity of furan derivatives in electrophilic substitution reactions, essential for creating various organic compounds with potential pharmacological applications (Aleksandrov et al., 2017).

  • Hydrothermal Formation of Hydroxylated Benzenes : Research on the hydrothermal conversion of furan derivatives to hydroxylated benzenes has implications for understanding and developing new methods for chemical synthesis (Luijkx et al., 1994).

Future Directions

Furan platform chemicals (FPCs) like this one have a broad range of potential applications. They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . This suggests that there could be significant future research and development in this area.

Properties

IUPAC Name

propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-10(2)22-18(20)16-11(3)23-14-7-6-12(9-13(14)16)24-17(19)15-5-4-8-21-15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTJAKJBFJPXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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